N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a 4-ethoxy-substituted benzothiazole core linked to a naphthalen-1-ylacetamide moiety. Benzothiazole derivatives are widely studied for their bioactivity, including enzyme inhibition (e.g., MAO-B, AChE) and antimicrobial properties . The 4-ethoxy group on the benzothiazole ring may enhance solubility compared to non-polar substituents, while the naphthalene moiety contributes to hydrophobic interactions with biological targets .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-25-17-11-6-12-18-20(17)23-21(26-18)22-19(24)13-15-9-5-8-14-7-3-4-10-16(14)15/h3-12H,2,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPJIBWAUYFUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst such as sulfuric acid.
Attachment of the Naphthalene Moiety: The naphthalene group is attached through an acylation reaction, where 2-naphthylamine reacts with acetic anhydride to form the acetamide linkage.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Catalysts and solvents that are recyclable and environmentally friendly.
- Purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole or naphthalene rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of ethoxybenzothiazole carboxylic acid derivatives.
Reduction: Formation of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties in material science.
Biology and Medicine:
- Potential applications in drug design due to its structural features that may interact with biological targets.
- Investigated for antimicrobial and anticancer activities.
Industry:
- Utilized in the development of organic semiconductors.
- Explored for use in dye-sensitized solar cells due to its electronic properties.
Mechanism of Action
The mechanism by which N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring is known to bind to various biological targets, potentially disrupting cellular processes.
Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table compares key structural analogs of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, focusing on substituents, molecular weight (MW), melting point (mp), and synthetic yield:
*Estimated based on structural similarity.
Key Observations :
- Substituent Effects: The 4-ethoxy group in the target compound likely increases solubility compared to non-polar groups (e.g., p-tolyl in compound 13) but may reduce melting points due to reduced crystallinity .
- Naphthalene vs.
2.2.1 Enzyme Inhibition
- MAO-B and BChE Inhibition: (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide derivatives (e.g., 4a-p) show potent MAO-B and BChE inhibitory activity (IC₅₀ < 1 µM), attributed to the benzothiazole core and hydrophobic substituents . The target compound’s naphthalene group may enhance similar activity via π-π stacking with enzyme active sites.
- AChE Inhibition: Triazole-linked benzothiazole-naphthoquinone acetamides exhibit AChE inhibition (IC₅₀ ~0.028 mM), suggesting that the naphthalene moiety in the target compound could confer comparable activity .
2.2.2 Antimicrobial Activity
- Gram-Positive Bacteria: Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) show strong activity against Staphylococcus aureus (MIC ~2 µg/mL), indicating that benzothiazole-acetamide hybrids are promising antimicrobial agents.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and data tables summarizing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d]thiazole ring, an ethoxy group, and a naphthylacetamide moiety. The molecular formula is with a molecular weight of 362.44 g/mol .
The biological activity of this compound is attributed to its interaction with various molecular targets:
1. Anticancer Activity:
- The compound exhibits significant cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways such as AKT and ERK .
2. Anti-inflammatory Effects:
- Research indicates that this compound can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action (anticancer and anti-inflammatory) positions it as a promising candidate for therapeutic applications.
Case Studies
Several studies have evaluated the biological activity of related benzothiazole derivatives, which can provide insights into the potential efficacy of this compound:
Study 1: Anticancer Activity
- Objective: Evaluate the effect on human cancer cell lines.
- Methodology: MTT assay to assess cell viability.
- Results: Significant inhibition of proliferation in A431 and A549 cells at concentrations as low as 1 µM. Apoptotic effects were confirmed via flow cytometry .
Study 2: Anti-inflammatory Activity
- Objective: Assess the impact on inflammatory markers.
- Methodology: ELISA for cytokine quantification.
- Results: Decreased levels of IL-6 and TNF-α in treated macrophages compared to controls, indicating potential anti-inflammatory properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits several promising biological activities:
- Antimicrobial Activity : Compounds with benzothiazole structures are known for their antimicrobial properties. Research indicates that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide may demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The structural characteristics of this compound suggest potential anticancer activity. Studies have shown that similar benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial in the development of therapeutic agents targeting diseases like cancer and bacterial infections. Understanding its mechanism of action requires further biochemical studies .
The biological activity of this compound can be summarized as follows:
| Activity Type | Target Pathogen/Cell Type | Effectiveness |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate to high inhibition zones observed |
| Anticancer | Various cancer cell lines | Induces apoptosis and inhibits proliferation |
| Enzyme inhibition | Specific enzymes | Potential inhibitor (requires further studies) |
Case Studies
Several studies have documented the applications of compounds similar to this compound:
- Antimicrobial Efficacy Study : A study published in the Royal Society of Chemistry examined the antibacterial properties of benzothiazole derivatives, noting significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis when tested at varying concentrations .
- Cancer Cell Line Research : Research involving benzothiazole derivatives highlighted their ability to inhibit the growth of breast cancer cells in vitro. The study reported a dose-dependent response, indicating that higher concentrations lead to increased cell death .
- Enzyme Interaction Analysis : Investigations into enzyme interactions revealed that certain derivatives could effectively inhibit enzymes involved in cancer progression, suggesting a pathway for therapeutic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide?
- Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide with naphthalen-1-ylamine in a polar aprotic solvent (e.g., acetonitrile/DMF) with a base like triethylamine. Similar protocols for analogous acetamides report yields >80% after refluxing for 8–12 hours, followed by recrystallization .
Q. How should researchers characterize the purity and structure of this compound?
- Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C-NMR : To confirm the presence of ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), naphthyl protons (δ ~7.2–8.5 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
- IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .
Q. What are the primary biological targets of acetamide derivatives like this compound?
- Answer : Structurally similar acetamides exhibit activity against enzymes like monoamine oxidases (MAO-A/B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. Activity is modulated by the naphthyl group’s hydrophobicity and the ethoxy substituent’s electronic effects .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsional strains, and intermolecular interactions. For example, the ethoxy group’s orientation relative to the benzo[d]thiazole ring may influence packing efficiency and hydrogen-bonding networks .
Q. What computational strategies are suitable for predicting the compound’s binding affinity to MAO-B?
- Answer : Perform molecular docking (e.g., AutoDock Vina) using MAO-B’s crystal structure (PDB ID: 2V5Z). Key interactions include π-π stacking between the naphthyl group and Tyr398/Tyr435 and hydrogen bonding between the acetamide NH and Gln206. MD simulations (>100 ns) can assess stability .
Q. How do structural modifications (e.g., substituent position) affect antimicrobial activity?
- Answer : QSAR studies show that electron-withdrawing groups (e.g., Cl, NO₂) at the para position of the aryl ring enhance activity against S. aureus and E. coli by increasing lipophilicity (logP >3.5). Conversely, ethoxy groups improve solubility but may reduce membrane penetration .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) in enzyme inhibition assays be resolved?
- Answer : Variability may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols using:
- Positive controls : Safinamide for MAO-B (IC₅₀ ~0.028 µM) .
- Dose-response curves : Test concentrations across 5 logs (e.g., 0.1–100 µM) with triplicate measurements.
- Enzyme source consistency : Use recombinant human enzymes to avoid species-specific discrepancies .
Methodological Notes
- Synthesis Optimization : Replace chloroacetamide intermediates with bromo derivatives to enhance reactivity in nucleophilic substitutions .
- Crystallization : Use ethanol/acetone (1:1) for high-purity crystals; slow evaporation at 4°C improves yield .
- Biological Assays : Include cytotoxicity screening (e.g., MTT assay on HEK293 cells) to differentiate target-specific activity from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
